molecular formula C17H24N2S2+2 B12570265 Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl- CAS No. 184679-70-7

Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-

Cat. No.: B12570265
CAS No.: 184679-70-7
M. Wt: 320.5 g/mol
InChI Key: SUQSNKXLYMYDCV-UHFFFAOYSA-N
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Description

Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is a chemical compound that contains pyridinium and thiol groups. It is commonly used as a cationic surfactant in various industrial applications due to its ability to lower the surface tension of liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts, including Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-], typically involves the quaternization of pyridine with alkyl halides or other alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for pyridinium salts generally follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyridine derivatives .

Scientific Research Applications

Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium salts and viologens, such as:

    1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl Viologen): Known for its electrochromic properties.

    4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Used in fluorescence-related applications.

Uniqueness

Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is unique due to its specific combination of pyridinium and thiol groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

184679-70-7

Molecular Formula

C17H24N2S2+2

Molecular Weight

320.5 g/mol

IUPAC Name

1-methyl-2-[5-(1-methylpyridin-1-ium-2-yl)sulfanylpentylsulfanyl]pyridin-1-ium

InChI

InChI=1S/C17H24N2S2/c1-18-12-6-4-10-16(18)20-14-8-3-9-15-21-17-11-5-7-13-19(17)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3/q+2

InChI Key

SUQSNKXLYMYDCV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1SCCCCCSC2=CC=CC=[N+]2C

Origin of Product

United States

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